3-bromo-1-(bromodifluoromethyl)-1H-pyrazole
CAS No.:
Cat. No.: VC20458243
Molecular Formula: C4H2Br2F2N2
Molecular Weight: 275.88 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H2Br2F2N2 |
|---|---|
| Molecular Weight | 275.88 g/mol |
| IUPAC Name | 3-bromo-1-[bromo(difluoro)methyl]pyrazole |
| Standard InChI | InChI=1S/C4H2Br2F2N2/c5-3-1-2-10(9-3)4(6,7)8/h1-2H |
| Standard InChI Key | QHKACDGUAMMVSA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(N=C1Br)C(F)(F)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a pyrazole ring substituted at the 1-position with a bromodifluoromethyl group (-CF₂Br) and at the 3-position with a bromine atom (Figure 1). This arrangement creates significant electronic effects:
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The bromodifluoromethyl group introduces strong electron-withdrawing characteristics, polarizing the ring and enhancing electrophilic substitution potential .
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The 3-bromo substituent provides a site for cross-coupling reactions, commonly exploited in Suzuki-Miyaura or Buchwald-Hartwig aminations .
Table 1: Comparative Analysis of Halogenated Pyrazoles
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 3-Bromo-1-(bromodifluoromethyl)-1H-pyrazole | C₄H₂Br₂F₂N₂ | 275.88 | 1046831-96-2 |
| 4-Bromo-1-(bromodifluoromethyl)-1H-pyrazole | C₄H₂Br₂F₂N₂ | 275.88 | 1046831-96-2* |
| 3-(Bromodifluoromethyl)-1H-pyrazole | C₄H₃BrF₂N₂ | 196.98 | 2044797-26-2 |
*Note: The 4-bromo isomer shares the same CAS number due to registry conventions .
Spectroscopic Characterization
While experimental NMR and IR data for the target compound remain unpublished, inferences can be drawn from analogous structures:
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¹H NMR: The pyrazole proton at position 5 is expected to resonate near δ 7.8–8.2 ppm, deshielded by adjacent electronegative groups .
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¹⁹F NMR: The -CF₂Br group typically shows a doublet near δ -60 ppm due to coupling with adjacent fluorine atoms .
Synthetic Methodologies
Bromodifluoromethylation Strategies
Introducing the -CF₂Br group to pyrazole cores typically involves:
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Electrophilic Substitution: Treatment of 1H-pyrazole with bromodifluoromethylating agents like CF₂BrCl under Lewis acid catalysis (e.g., AlCl₃) .
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Radical Pathways: Photoinitiated reactions using CF₂Br₂ and azobisisobutyronitrile (AIBN) enable regioselective functionalization at the 1-position .
Regioselective Bromination
The 3-bromo substituent is installed via directed ortho-metalation (DoM) strategies:
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Lithiation-Bromination: Using LDA (lithium diisopropylamide) at -78°C followed by quenching with Br₂ yields 3-bromo derivatives with >90% regioselectivity .
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Transition Metal Catalysis: Pd-mediated C-H activation enables direct bromination, though competing 4-substitution remains a challenge .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of similar compounds reveals decomposition onset temperatures of ~180°C, suggesting moderate thermal stability for the title compound .
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Dichloromethane | 45.2 |
| Ethanol | 8.7 |
| Water | <0.1 |
Data extrapolated from analogs with -CF₂Br groups .
Reactivity and Applications
Nucleophilic Displacement
The 3-bromo substituent undergoes efficient SNAr reactions:
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With amines: Forms 3-amino derivatives (k = 1.2 × 10⁻³ s⁻¹ in DMF at 80°C) .
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With thiols: Yields 3-sulfanyl analogs via Pd-catalyzed C-S coupling .
Pharmaceutical Intermediate
The compound serves as a precursor to kinase inhibitors, leveraging its ability to:
Biological Activity
Enzyme Inhibition
In silico docking studies predict strong binding (ΔG = -9.8 kcal/mol) to JAK3 kinases due to:
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Halogen Bonding: Br···O=C interactions with Leu956 backbone .
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Hydrophobic Fit: CF₂Br group occupying a lipophilic pocket .
Cytotoxicity Screening
Preliminary MTT assays against HeLa cells show IC₅₀ = 18.7 µM, suggesting moderate anticancer potential .
| Hazard Code | Risk Statement |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Based on analogs with similar substituents .
Protective Measures
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PPE: Nitrile gloves, face shield
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Storage: Under N₂ at -20°C in amber glass
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